molecular formula C19H21NO3 B8675829 2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid

2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid

Cat. No. B8675829
M. Wt: 311.4 g/mol
InChI Key: DMQBCDYDLMJIJU-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

A 4 mol/L aqueous solution of sodium hydroxide (9.8 mL) was added to a dioxane (45 mL) solution of the obtained methyl 2-(benzyloxy)-5-(piperidin-1-yl)benzoate (4.3 g), followed by stirring at room temperature for 1 hour and then at 50 to 55° C. for 2 hours. After cooling the reaction mixture to room temperature, the reaction mixture was adjusted to a pH of 6.3 with acetic acid, and the solvent was evaporated under reduced pressure. Water was added to the obtained residue, and the solid substance was collected by filtration to obtain 3.7 g of 2-(benzyloxy)-5-(piperidin-1-yl)benzoic acid as a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
methyl 2-(benzyloxy)-5-(piperidin-1-yl)benzoate
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O1CCOCC1.[CH2:9]([O:16][C:17]1[CH:26]=[CH:25][C:24]([N:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)=[CH:23][C:18]=1[C:19]([O:21]C)=[O:20])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(=O)C>[CH2:9]([O:16][C:17]1[CH:26]=[CH:25][C:24]([N:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)=[CH:23][C:18]=1[C:19]([OH:21])=[O:20])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
reactant
Smiles
O1CCOCC1
Name
methyl 2-(benzyloxy)-5-(piperidin-1-yl)benzoate
Quantity
4.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=C(C=C1)N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50 to 55° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
the solid substance was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C=C1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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